

Centa: A Chromogenic Substrate for Broad-Spectrum β -Lactamase Detection

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Compound of Interest

Compound Name:	Centa
CAS No.:	9073-60-3
Cat. No.:	B3026497

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A detailed comparison of **Centa**'s cross-reactivity with different β -lactamase classes, providing researchers with essential data for informed substrate selection.

For researchers, scientists, and drug development professionals engaged in the study of β -lactamase enzymes, the choice of a chromogenic substrate is a critical determinant of experimental success. This guide provides a detailed, data-driven comparison of the chromogenic cephalosporin, **Centa**, and its cross-reactivity with various β -lactamase classes. **Centa** serves as a valuable tool for detecting and quantifying the activity of β -lactamases, the enzymes responsible for bacterial resistance to β -lactam antibiotics.^[1] Hydrolysis of the β -lactam ring in **Centa** by a β -lactamase results in a distinct color change from light yellow to chrome yellow, which can be monitored spectrophotometrically.^{[1][2]}

Performance Characteristics at a Glance

Centa is readily hydrolyzed by β -lactamases of all classes (A, B, C, and D), with the notable exception of the *Aeromonas hydrophila* metallo- β -lactamase.^{[3][4]} This broad reactivity makes it a versatile substrate for various research applications. While it may not be practical for the

direct detection of β -lactamase-producing colonies on agar plates, it is highly suitable for kinetic studies, enzyme detection in crude extracts, and during protein purification.[3]

One of the significant practical advantages of **Centa** is its high solubility in aqueous buffers, eliminating the need for organic solvents like DMSO, which are often required for other substrates such as nitrocefin.[3] Furthermore, **Centa** exhibits greater stability in serum compared to nitrocefin, making it a more robust choice for assays involving complex biological matrices.[3]

Comparative Analysis of β -Lactamase Cross-Reactivity

The following table summarizes the kinetic parameters of **Centa** with a representative set of β -lactamases from different classes. This data allows for a direct comparison of **Centa**'s performance across the β -lactamase spectrum.

β-Lactamase Class	Enzyme	Organism	Km (μM)	kcat (s-1)
Class A	TEM-1	Escherichia coli	110	1,500
SHV-1	Klebsiella pneumoniae	120	310	
Sme-1	Serratia marcescens	10	77	
M. tuberculosis	Mycobacterium tuberculosis	110	10	
S. aureus PC1	Staphylococcus aureus	780	11	
Class B	B. cereus II	Bacillus cereus	6,000	NH
IMP-1	Pseudomonas aeruginosa	400	1	
CfiA	Bacteroides fragilis	40	2.5	
VIM-1	Pseudomonas aeruginosa	4.5	14	
Class C	908R	Enterobacter cloacae	110	10
P99	Enterobacter cloacae	63	390	
GC1	Pseudomonas aeruginosa	25	75	
ACT-1	Klebsiella pneumoniae	80	690	
Class D	OXA-10	Pseudomonas aeruginosa	0.4	14

OXA-2	Acinetobacter baumannii	95	4.8
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NH: Not Hydrolyzed. Data sourced from Bebrone et al., 2001.[3][5]

Experimental Protocols

The following is a generalized experimental protocol for determining the kinetic parameters of β -lactamase activity using **Centa**, based on methodologies described in the literature.[3]

Materials:

- **Centa** solution (concentration to be varied)
- Purified β -lactamase enzyme of known concentration
- Assay buffer: 50 mM sodium phosphate, pH 7.0
- For Class B metallo- β -lactamases, supplement the buffer with 100 μ M ZnSO₄. [3]
- Spectrophotometer capable of reading at 405 nm (for colorimetric detection of product) or 346 nm (for detection of substrate disappearance). [3]
- Cuvettes or 96-well plates

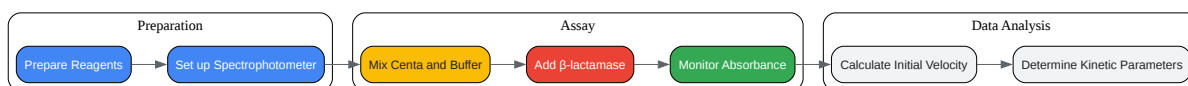
Procedure:

- Prepare a stock solution of **Centa** in the assay buffer. Due to its high aqueous solubility, no organic solvents are needed. [3]
- Prepare a series of dilutions of the **Centa** stock solution to achieve a range of final substrate concentrations for kinetic analysis.
- Add the appropriate volume of assay buffer to a cuvette or well of a microplate.
- Add the desired volume of the **Centa** dilution to the cuvette/well.
- Equilibrate the reaction mixture to the desired temperature (e.g., 30°C). [3]

- Initiate the reaction by adding a small volume of the β -lactamase enzyme solution.
- Immediately begin monitoring the change in absorbance over time at 405 nm ($\Delta\epsilon = +6,400 \text{ M}^{-1} \text{ cm}^{-1}$) or 346 nm ($\Delta\epsilon = -2,500 \text{ M}^{-1} \text{ cm}^{-1}$).^{[3][6]}
- Record the initial velocity of the reaction from the linear portion of the absorbance versus time plot.
- Repeat the assay for each **Centa** concentration.
- Determine the kinetic parameters (K_m and k_{cat}) by fitting the initial velocity data to the Michaelis-Menten equation using a suitable software package.^[3]

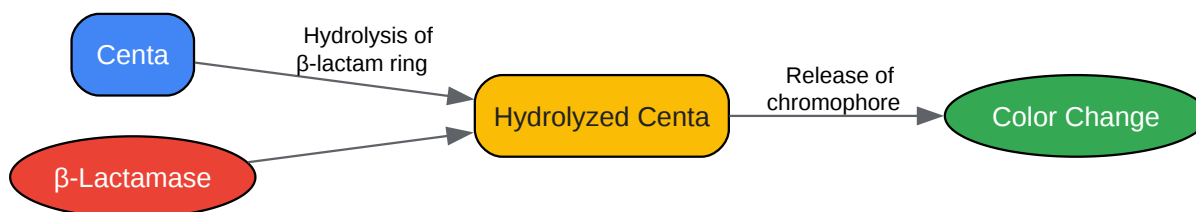
Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying mechanism of **Centa** hydrolysis, the following diagrams are provided.



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Caption: Experimental workflow for β -lactamase activity assay using **Centa**.



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Caption: Mechanism of **Centa** hydrolysis by β -lactamase leading to a color change.

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